molecular formula C10H10N2O2 B1310983 [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol CAS No. 852180-70-2

[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol

Cat. No. B1310983
M. Wt: 190.2 g/mol
InChI Key: KCLCEECIUZDIGI-UHFFFAOYSA-N
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Description

“[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol” is a compound that belongs to the class of 1,2,4-oxadiazoles . 1,2,4-oxadiazoles are heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring . They are known for their diverse biological activities and are used in the synthesis of various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of “[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol” is characterized by the presence of a 1,2,4-oxadiazole ring attached to a phenyl group . The exact molecular structure can be determined using techniques such as NMR spectroscopy .

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Application : 1,2,4-oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
    • Methods of Application : The specific methods of synthesis and application vary, but generally involve the creation of diversely substituted 1,2,4-oxadiazoles .
    • Results : These compounds have shown promise in early testing, but specific results depend on the exact compound and the microorganism it is tested against .
  • Scientific Field: Antibacterial Research

    • Application : Certain 1,2,4-oxadiazole derivatives have been evaluated for their antibacterial activity against different bacterial strains .
    • Methods of Application : These compounds are typically synthesized and then tested against various bacterial strains in a laboratory setting .
    • Results : The results of these tests can vary, but some compounds have shown promising antibacterial activity .
  • Scientific Field: Photodynamic Therapy

    • Application : Some 1,2,4-oxadiazoles have been used in photodynamic therapy, a type of treatment that uses light to activate a photosensitizing agent .
    • Methods of Application : The oxadiazole compound is irradiated at a specific wavelength (365 nm), and then the cell suspension is added .
    • Results : The results can vary depending on the specific compound and the type of cells being treated .
  • Scientific Field: Antibacterial Research

    • Application : Certain 1,2,4-oxadiazole derivatives have shown moderate antibacterial action against S. aureus, E. faecalis, E. coli, and K. pneumoniae .
    • Methods of Application : These compounds are typically synthesized and then tested against various bacterial strains in a laboratory setting .
    • Results : The results of these tests can vary, but some compounds have shown promising antibacterial activity .
  • Scientific Field: Antibacterial Research

    • Application : Some synthesized derivatives of 1,2,4-oxadiazoles have been evaluated for their antibacterial activity against different bacterial strains such as S. aureus, B. Subtilis, E. coli, and P. aeruginosa .
    • Methods of Application : These compounds are typically synthesized and then tested against various bacterial strains in a laboratory setting .
    • Results : The results of these tests can vary, but some compounds have shown promising antibacterial activity .
  • Scientific Field: Drug Discovery
    • Application : The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .
    • Methods of Application : The specific methods of synthesis and application vary, but generally involve the creation of diversely substituted 1,2,4-oxadiazoles .
    • Results : These compounds have shown promise in early testing, but specific results depend on the exact compound and the microorganism it is tested against .

Future Directions

The future directions for research on “[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol” could involve exploring its potential biological activities, optimizing its synthesis process, and investigating its mechanism of action .

properties

IUPAC Name

[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7-11-10(12-14-7)9-4-2-3-8(5-9)6-13/h2-5,13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLCEECIUZDIGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427627
Record name [3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol

CAS RN

852180-70-2
Record name 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852180-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3.46 g of methyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate (15.86 mmol) are dissolved in 50 ml of abs. THF in a 250 ml three-necked flask, and 0.691 g of LiBH4 (31.71 mmol) is subsequently introduced in portions with stirring at 0° C. under a nitrogen atmosphere, and the mixture is stirred without cooling for a further 20 h. For work-up, the reaction mixture is adjusted to pH 7 by slow dropwise addition of 1 N HCl with stirring, diluted with 100 ml of water and extracted 3× with 50 ml of dichloromethane. The combined organic phases are washed 1×100 ml of water, dried over sodium sulfate and evaporated to dryness in a rotary evaporator. The purification is carried out by chromatography (50 g of silica gel/DCM+0-1% of MeOH). The product is crystallised from diethyl ether/petroleum ether; m.p. 57-58° C.
Quantity
3.46 g
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
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Quantity
0.691 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
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Quantity
100 mL
Type
solvent
Reaction Step Four

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